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Compound of Interest

Compound Name: 1-Bromo-4-chloropentane

Cat. No.: B8628794 Get Quote

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 1-
bromo-4-chloropentane, a halogenated alkane of interest in various chemical syntheses. Due

to the limited availability of direct experimental spectra for this specific isomer, this document

presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. These predictions are grounded in fundamental

spectroscopic principles and comparative analysis with structurally related compounds. For

contextual reference, experimental data for the isomeric 1-bromo-5-chloropentane is also

provided. This guide is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the structural characterization of such

molecules.

Predicted Spectroscopic Data for 1-Bromo-4-
chloropentane
The structure of 1-bromo-4-chloropentane is as follows:

Based on this structure, the following spectroscopic data are predicted.

Predicted ¹H NMR Data (in CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon. The

chemical shifts are influenced by the electronegativity of the adjacent halogens.
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Protons on Carbon
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

C1 (-CH₃) ~1.6 Doublet ~6.5

C2 (-CH) ~4.1 Sextet ~6.5

C3 (-CH₂) ~2.0 Multiplet -

C4 (-CH₂) ~1.9 Multiplet -

C5 (-CH₂Br) ~3.4 Triplet ~6.8

Predicted ¹³C NMR Data (in CDCl₃)
The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms

in the molecule.

Carbon Atom Predicted Chemical Shift (ppm)

C1 ~25

C2 ~58

C3 ~38

C4 ~30

C5 ~33

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the C-H and C-halogen bonds.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C-H (alkane) 2850-3000 Stretching vibrations

C-H (alkane) 1370-1470 Bending vibrations

C-Cl 600-800 Stretching vibration

C-Br 500-600 Stretching vibration

Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns, including isotopic peaks for bromine and chlorine.

m/z Value Predicted Identity Notes

184/186/188 [M]⁺, [M+2]⁺, [M+4]⁺

Molecular ion peaks reflecting

the isotopic distribution of Br

and Cl.

105/107 [M-Br]⁺
Fragment resulting from the

loss of a bromine radical.

149/151 [M-Cl]⁺
Fragment resulting from the

loss of a chlorine radical.

43 [C₃H₇]⁺ Common alkyl fragment.

Experimental Spectroscopic Data for 1-Bromo-5-
chloropentane
For comparative purposes, the following tables summarize the available experimental

spectroscopic data for the isomer 1-bromo-5-chloropentane.[1][2][3][4][5]

¹H NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)
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Protons on Carbon Chemical Shift (ppm) Multiplicity

-CH₂Cl ~3.54 Triplet

-CH₂Br ~3.41 Triplet

Internal -CH₂- ~1.8-2.0 Multiplet

¹³C NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)
Carbon Atom Chemical Shift (ppm)

-CH₂Cl ~44.8

-CH₂Br ~33.5

-CH₂CH₂Cl ~32.2

-CH₂CH₂Br ~30.5

-CH₂CH₂CH₂- ~25.8

Infrared (IR) Spectroscopy Data for 1-Bromo-5-
chloropentane

Functional Group Absorption Range (cm⁻¹)

C-H (alkane) 2860-2960

C-Cl ~725

C-Br ~645

Mass Spectrometry (MS) Data for 1-Bromo-5-
chloropentane
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m/z Value Identity

184/186/188 Molecular Ion Peaks

105/107 [M-Br]⁺

41 [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid haloalkane

like 1-bromo-4-chloropentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum.

Set a wider spectral width (typically 0-220 ppm).
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A larger number of scans is usually required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of the liquid between two salt

plates (e.g., NaCl or KBr) to form a thin film.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample in the spectrometer's beam path.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), which is

common for small organic molecules and provides characteristic fragmentation patterns.

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-bromo-
4-chloropentane using the discussed spectroscopic techniques.

Spectroscopic Techniques

Information Obtained

Structural Elucidation

NMR Spectroscopy
(¹H and ¹³C)

Chemical Environment
Connectivity (J-coupling)

IR Spectroscopy

Functional Groups
(C-H, C-Cl, C-Br)

Mass Spectrometry

Molecular Weight
Elemental Composition
Fragmentation Pattern

1-Bromo-4-chloropentane
Structure

Click to download full resolution via product page

Spectroscopic analysis workflow for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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